molecular formula C8H7BrN2 B1379893 6-Bromo-7-methyl-1H-indazole CAS No. 1337880-06-4

6-Bromo-7-methyl-1H-indazole

Cat. No.: B1379893
CAS No.: 1337880-06-4
M. Wt: 211.06 g/mol
InChI Key: KOMFMFCJWBORHL-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-1H-indazole is a halogenated indazole derivative characterized by a bromine substituent at position 6 and a methyl group at position 7 of the indazole core. The molecular formula is inferred as C₈H₇BrN₂, with a molecular weight approximating 211.06 g/mol, based on positional isomers such as 6-bromo-5-methyl-1H-indazole . Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, often serving as scaffolds in medicinal chemistry due to their bioisosteric properties and versatility in synthetic modifications. Bromine at position 6 may enhance electrophilic reactivity for cross-coupling reactions, while the methyl group at position 7 could influence steric and electronic interactions in biological or material applications.

Properties

IUPAC Name

6-bromo-7-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMFMFCJWBORHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-06-4
Record name 6-bromo-7-methyl-1H-indazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-1H-indazole typically involves the bromination of 7-methyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-7-methyl-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the indazole ring system can interact with biological targets, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-7-methyl-1H-indazole (hypothetical) with structurally related indazole and benzoimidazole derivatives, highlighting substituent positions, functional groups, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound Not available C₈H₇BrN₂ ~211.06 Br (C6), CH₃ (C7) Potential cross-coupling site at C6; methyl enhances lipophilicity
4-Bromo-6-nitro-1H-indazole 885518-54-7 C₇H₄BrN₃O₂ 242.03 Br (C4), NO₂ (C6) Nitro group introduces electron-withdrawing effects; bromine at C4 alters reactivity
3-Bromo-4-methyl-7-nitro-1H-indazole 1427460-21-6 C₈H₆BrN₃O₂ 256.06 Br (C3), CH₃ (C4), NO₂ (C7) Multiple substituents increase steric hindrance; nitro group may limit solubility
6-Bromo-5-methyl-1H-indazole 1000343-69-0 C₈H₇BrN₂ 211.06 Br (C6), CH₃ (C5) Methyl at C5 vs. C7 alters electronic distribution; similar molecular weight
Methyl 6-bromo-1H-indazole-7-carboxylate 2306272-13-7 C₉H₇BrN₂O₂ 255.07 Br (C6), COOCH₃ (C7) Ester group enables hydrolysis; polar functional group enhances solubility
6-Bromo-7-nitro-1H-benzo[d]imidazole 281190-51-0 C₇H₄BrN₃O₂ 242.03 Br (C6), NO₂ (C7) Benzoimidazole core differs in ring structure; nitro group impacts redox properties

Research Findings and Key Differences

Substituent Position and Reactivity

  • Bromine at C6 : In 6-bromo-5-methyl-1H-indazole and methyl 6-bromo-1H-indazole-7-carboxylate , bromine at C6 is a common site for Suzuki-Miyaura cross-coupling reactions, facilitating aryl-aryl bond formation. The methyl group in this compound may sterically hinder such reactions compared to the ester group in its carboxylate analog.
  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl group (electron-donating) in this compound contrasts with the nitro group (electron-withdrawing) in 4-bromo-6-nitro-1H-indazole . This difference impacts acidity, with nitro-substituted indazoles being more acidic due to enhanced resonance stabilization of the deprotonated form.

Biological Activity

Overview

6-Bromo-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bromine atom at the 6th position and a methyl group at the 7th position of the indazole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure influences its reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and biological research.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Target Cells : The compound has shown efficacy against human cancer cells, particularly in liver, breast, and leukemia cell lines.
  • Mode of Action : It inhibits cell viability by disrupting pathways involved in cell growth and angiogenesis. This effect is achieved through the inhibition of specific kinases related to cancer progression .
  • Biochemical Pathways : The compound affects several biochemical pathways, notably those regulating cell survival and proliferation. Its action leads to reduced angiogenesis, which is critical in tumor growth and metastasis.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various neoplastic cell lines. The compound's mechanism includes:

  • Inhibition of Cancer Cell Growth : It has been documented to inhibit the growth of multiple cancer types, including breast and liver cancers. For instance, studies have reported IC50 values indicating effective concentrations that reduce cell viability significantly .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It demonstrates activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest that it can be effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Microorganism MIC (µg/mL) Activity
MRSA62.5Antibacterial
E. coli125Antibacterial
C. albicans62.5Antifungal

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. This activity may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production in response to stimuli.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study published in Molecular Cancer Therapeutics highlighted the compound's ability to inhibit Akt signaling pathways, which are crucial in cancer cell survival and proliferation. The study reported that treatment with this compound resulted in decreased phosphorylation levels of key proteins involved in tumorigenesis .
  • Antimicrobial Testing : Research conducted on various bacterial strains demonstrated that this compound exhibits potent antibacterial activity with MIC values comparable to established antibiotics like gentamicin. This suggests potential for development as a therapeutic agent against resistant bacterial infections .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of indazole derivatives, including this compound, showing significant reductions in inflammatory markers in vitro and in vivo models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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